N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative with the molecular formula C₁₅H₁₂F₃NO₃S and a molecular weight of 359.33 g/mol . The compound features a 3-acetylphenyl group attached to the sulfonamide nitrogen and a 4-(trifluoromethyl)phenyl moiety on the benzene ring. The acetyl group introduces a ketone functionality, while the trifluoromethyl substituent contributes strong electron-withdrawing effects.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(6-8-14)15(16,17)18/h2-9,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCFFSCMCHMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide features a benzenesulfonamide core substituted at the 4-position with a trifluoromethyl group ($$-\text{CF}_3$$) and at the nitrogen with a 3-acetylphenyl moiety. The acetyl group at the meta position introduces steric and electronic challenges during synthesis, necessitating precise reaction control.
Retrosynthetic Analysis
The compound can be deconstructed into two primary precursors:
- 4-(Trifluoromethyl)benzenesulfonyl chloride : A reactive electrophile for sulfonamide bond formation.
- 3-Aminoacetophenone (3-acetylaniline) : The nucleophilic amine component.
The convergence of these precursors via nucleophilic substitution forms the target molecule, followed by purification through recrystallization or chromatography.
Preparation Methods
Synthesis of 4-(Trifluoromethyl)Benzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 4-(trifluoromethyl)toluene. Exposure to chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 0–5°C yields the sulfonyl chloride, which is isolated by distillation.
Reaction Conditions:
- Temperature: 0–5°C (prevents side reactions)
- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)
- Yield: ~70–80% (theoretical)
Coupling with 3-Aminoacetophenone
The sulfonamide bond is forged by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 3-aminoacetophenone in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
Procedure:
- Dissolve 3-aminoacetophenone (1.0 equiv) in anhydrous $$ \text{CH}2\text{Cl}2 $$.
- Add sulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 12–24 hours at room temperature.
- Quench with water, extract with $$ \text{CH}2\text{Cl}2 $$, and dry over $$ \text{Na}2\text{SO}4 $$.
Optimization Challenges:
- Solvent Choice: Polar aprotic solvents (e.g., THF) may enhance reactivity but risk acetyl group hydrolysis.
- Stoichiometry: Excess sulfonyl chloride ensures complete amine consumption.
Purification and Isolation
Crude product is purified via recrystallization from ethanol/water (9:1), yielding a white solid with 90% purity. Alternative methods include silica gel chromatography (hexane/ethyl acetate gradient).
Table 1: Synthetic Conditions and Yields
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- Strong absorption at 1720 cm$$ ^{-1} $$ (C=O stretch of acetyl) and 1350–1150 cm$$ ^{-1} $$ (asymmetric/symmetric $$ \text{SO}_2 $$ stretches).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 8.20 (d), δ 2.65 (s) | Aromatic protons, acetyl |
| IR | 1720 cm$$ ^{-1} $$, 1350 cm$$ ^{-1} $$ | C=O, $$ \text{SO}_2 $$ |
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. For instance, related compounds have exhibited significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive cells, indicating effective mechanisms for triggering programmed cell death .
- Antimicrobial Activity :
- Cardiovascular Research :
Biological Studies
N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide can serve as a probe to study various biological pathways due to its structural features. Its ability to inhibit specific enzymes makes it valuable for investigating metabolic processes and disease mechanisms.
Industrial Applications
In the industrial sector, this compound may be utilized as an intermediate in the synthesis of more complex molecules or new materials. Its unique structural properties could lead to innovations in chemical manufacturing processes.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 1.52 - 6.31 | Potential for apoptosis induction |
| N-(4-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide | Structure | Anticancer | Similar activity reported | Structural variations influence activity |
| N-(3-acetylphenyl)-3-(difluoromethyl)benzene-1-sulfonamide | Structure | Anticancer | To be determined | Investigated for enzyme inhibition |
Case Study 1: Anticancer Properties
A study evaluated the anticancer activity of various sulfonamide derivatives against breast cancer cell lines. Compounds similar to this compound demonstrated significant selectivity towards cancer cells over normal cells, with some derivatives achieving over 80% growth inhibition at low concentrations .
Case Study 2: Antimicrobial Effects
Research on related compounds indicated that they effectively inhibited bacterial growth through competitive inhibition of folate synthesis pathways. In vitro tests showed promising results against common pathogens, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Comparisons and Research Findings
In contrast, the chlorophenoxy group in the analog from introduces both steric bulk and moderate electron-withdrawing effects, which may alter binding pocket interactions .
Lipophilicity and Bioavailability :
- The trimethylbenzene analog () exhibits higher lipophilicity (logP inferred from molecular weight and substituents) compared to the acetyl-containing target compound, which could improve membrane permeability but reduce solubility .
- The piperidinylpyridazine derivative () has a significantly higher molecular weight (476.52 g/mol), which may limit oral bioavailability due to increased polar surface area .
Steric and Functional Group Impact: The fluorobenzyloxymethyl side chain in the compound from adds steric bulk and fluorine content, which could enhance metabolic stability by resisting oxidative degradation .
Docking and Binding Affinity Predictions: Molecular docking studies () suggest that hydrophobic substituents like trifluoromethyl groups enhance binding through hydrophobic enclosure effects in protein pockets. This mechanism may explain the improved affinity of trifluoromethyl-containing sulfonamides compared to non-fluorinated analogs .
Biological Activity
N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an acetyl group, a trifluoromethyl group, and a sulfonamide functional group, is being investigated for its roles in enzyme inhibition and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H12F3NO3S
- Molar Mass : 343.32 g/mol
- CAS Number : 338966-26-0
The structure of the compound contributes to its biological activity, particularly through the sulfonamide group, which is known for its ability to mimic natural substrates and inhibit various enzymes.
The primary mechanism of action for sulfonamides involves competitive inhibition of enzymes by mimicking the structure of natural substrates. This mechanism is particularly relevant in the context of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that facilitate the reversible conversion of carbon dioxide and water to bicarbonate and protons. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to increased efficacy against target enzymes .
Enzyme Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrases. For instance, related benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity and potency .
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 4e | CA IX | 10.93 |
| Compound 4e | CA II | 1.55 |
| This compound | CA IX (predicted) | TBD |
Anticancer Activity
In addition to enzyme inhibition, this compound has been evaluated for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells indicating late apoptotic phases .
Table 2: Apoptosis Induction in Cancer Cell Lines
| Compound | Cell Line | Apoptosis Induction (%) |
|---|---|---|
| Compound 4e | MDA-MB-231 | 22.04 |
| Control | MDA-MB-231 | 0.18 |
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of a series of benzenesulfonamides, including derivatives similar to this compound. Results indicated that these compounds exhibited significant antibacterial activity against various strains, including MRSA, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Case Study 2: Biofilm Formation Inhibition
Another study focused on the ability of sulfonamide derivatives to inhibit biofilm formation in bacterial cultures. The results showed that specific modifications in the chemical structure led to enhanced antibiofilm activity, suggesting potential applications in treating biofilm-associated infections .
Q & A
Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction yields be improved?
The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethyl)benzenesulfonyl chloride and 3-acetylaniline. Key parameters include solvent choice (DMF or THF), temperature (40–60°C), and stoichiometric ratios. Yield optimization may involve catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and iterative purification via recrystallization or column chromatography . For structurally analogous sulfonamides, yields exceeding 80% have been reported using DMF as a solvent with dropwise addition of sulfonyl chloride to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- H/C NMR : Confirm the presence of acetyl (δ ~2.6 ppm for CH), sulfonamide (δ ~7.5–8.5 ppm for aromatic protons), and trifluoromethyl groups (no proton signal but visible in F NMR at δ ~-60 ppm).
- UPLC-MS : Verify molecular weight (e.g., [M+H] peak) and purity (>95% by UV detection).
- FTIR : Identify sulfonamide S=O stretches (~1360 cm and 1150 cm) and acetyl C=O (~1680 cm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on target-agnostic assays:
- Cytotoxicity : MTT assay in normal (HEK-293) and cancer (HeLa) cell lines.
- Enzyme inhibition : Kinase or protease panels to identify off-target effects.
- Solubility/logP : Use shake-flask methods or HPLC to assess bioavailability. For target-specific studies, TRPM8 channel antagonism (via calcium flux assays) is relevant for pain management, as seen in structurally related sulfonamides .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and guide SAR studies?
DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electrostatic potential, HOMO-LUMO gaps, and partial charges. These predict reactivity sites (e.g., acetyl group as a hydrogen-bond acceptor) and correlate with biological activity. For example, trifluoromethyl groups enhance electron-withdrawing effects, stabilizing sulfonamide-protein interactions . Comparative studies with analogs (e.g., replacing acetyl with cyano) can validate computational predictions .
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?
Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions include:
- Prodrug modification : Mask polar groups (e.g., acetyl to ester) to enhance membrane permeability.
- Metabolite identification : Use LC-MS/MS to track degradation products in plasma.
- Pharmacokinetic profiling : Measure half-life (t) and AUC in rodent models. For example, sulfonamides with methoxy substituents showed improved in vivo stability due to reduced CYP450 metabolism .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific biological targets?
Systematic SAR involves:
- Core modifications : Replace the acetyl group with bioisosteres (e.g., thioacetyl) to alter hydrophobicity.
- Substituent screening : Test halogenated (Cl, Br) or electron-donating (OCH) groups on the benzene ring.
- Docking studies : Use AutoDock Vina to predict binding poses with targets like TRPM8 or carbonic anhydrase. A study on N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzenesulfonamide demonstrated that quinazoline fusion improved selectivity for kinase inhibition .
Q. What analytical methods are recommended for detecting synthetic intermediates or impurities?
- HPLC-DAD : Monitor reaction progress with a C18 column (acetonitrile/water gradient).
- GC-MS : Detect volatile byproducts (e.g., unreacted 3-acetylaniline).
- Elemental analysis : Confirm stoichiometry (C, H, N, S) to rule out sulfonic acid impurities. Impurity profiling for similar sulfonamides identified residual DMF (<0.1% via GC) as a critical quality parameter .
Methodological Tables
Q. Table 1: Comparative Yields for Sulfonamide Synthesis
| Substituent on Aniline | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 3-Acetyl | DMF | 78 | |
| 3-Cyano | THF | 65 | |
| 4-Methoxy | DCM | 82 |
Q. Table 2: Computational Parameters for DFT Studies
| Functional | Basis Set | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| B3LYP | 6-31G* | 4.2 | 5.8 |
| M06-2X | 6-311+G** | 3.9 | 6.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
